An In-depth Technical Guide to the Chemical Properties of Octadecyl Salicylate
An In-depth Technical Guide to the Chemical Properties of Octadecyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octadecyl salicylate, the ester of salicylic acid and octadecyl alcohol, is a lipophilic compound with significant applications in the cosmetic and pharmaceutical industries. Its long alkyl chain imparts unique solubility and skin-feel characteristics, making it a valuable ingredient in various topical formulations. This technical guide provides a comprehensive overview of the core chemical properties of octadecyl salicylate, including its physicochemical characteristics, spectroscopic data, synthesis, analytical methodologies, stability, and safety profile. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective formulation and analysis of this versatile compound.
Introduction
Octadecyl salicylate (CAS No. 14971-14-3), also known as stearyl salicylate, is an organic compound that combines the therapeutic potential of salicylic acid with the emollient properties of a long-chain fatty alcohol.[1] This molecular structure results in a highly oil-soluble ingredient, a desirable characteristic for incorporation into water-resistant sunscreens, lotions, and other skincare products. While its salicylate moiety suggests potential for UV absorption and anti-inflammatory activity, its primary roles in cosmetic and pharmaceutical formulations are often as a skin-conditioning agent, emollient, and solvent. A thorough understanding of its chemical properties is paramount for formulation scientists to optimize product performance, stability, and safety.
Physicochemical Properties
The physical and chemical properties of octadecyl salicylate dictate its behavior in various formulation matrices. A summary of these key properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H42O3 | [1] |
| Molecular Weight | 390.6 g/mol | [1] |
| Appearance | Colorless to pale yellow clear oily liquid (estimated) | [2] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and hexane; limited solubility in water.[3] | |
| LogP (Octanol-Water Partition Coefficient) | 12.2 (Computed) | [1] |
The high LogP value underscores the lipophilic nature of octadecyl salicylate, explaining its excellent solubility in oils and poor solubility in aqueous solutions.[3] This property is critical for its use in oil-based or emulsion-type formulations where it can be readily incorporated into the oil phase.
Spectroscopic Characterization
Spectroscopic analysis is essential for the identification and quantification of octadecyl salicylate. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be characterized by signals corresponding to the aromatic protons of the salicylate ring, the hydroxyl proton, and the numerous protons of the long octadecyl chain. The hydroxyl proton is expected to appear as a singlet at a downfield chemical shift.[5][6] The aromatic protons will exhibit a complex splitting pattern in the aromatic region of the spectrum. The protons of the octadecyl chain will appear as a series of overlapping multiplets in the upfield region, with the terminal methyl group appearing as a triplet.
-
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the octadecyl chain.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of octadecyl salicylate is expected to show characteristic absorption bands for:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretching: Sharp peaks around 2800-3000 cm⁻¹ due to the aliphatic C-H bonds of the octadecyl chain.
-
C=O stretching: A strong absorption band around 1650-1750 cm⁻¹ from the ester carbonyl group.
-
C=C stretching: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For octadecyl salicylate, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis. The mass spectrum would show a molecular ion peak corresponding to its molecular weight (390.6 g/mol ), along with characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of the alkyl chain.[1]
Synthesis and Purification
Octadecyl salicylate is typically synthesized via esterification of salicylic acid with octadecyl alcohol.[7][8] This reaction is commonly catalyzed by an acid.
Synthesis Workflow Diagram
Caption: A general workflow for the synthesis of octadecyl salicylate.
Detailed Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine salicylic acid and a corresponding molar equivalent of octadecyl alcohol.[9]
-
Catalyst and Solvent Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid) and a dehydrating agent such as toluene.[9]
-
Reaction: Heat the mixture to reflux (approximately 95-110 °C) and continue the reaction for several hours, monitoring the removal of water in the Dean-Stark trap.[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base solution (e.g., sodium carbonate solution) and wash the organic layer with saturated sodium chloride solution until neutral.[9]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield pure octadecyl salicylate.[9]
Analytical Methodology
Accurate and precise analytical methods are crucial for quality control and formulation analysis of octadecyl salicylate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.[10]
HPLC Analysis Workflow Diagram
Caption: A typical workflow for the HPLC analysis of octadecyl salicylate.
Detailed HPLC Method
While a specific validated HPLC method for octadecyl salicylate is not detailed in the provided search results, a general approach based on methods for other salicylates can be proposed.[11]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: A mixture of methanol and water, potentially with a small amount of acetic acid to improve peak shape.[11] The exact ratio would need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 230 nm or 270 nm.[11]
-
Sample Preparation: The sample containing octadecyl salicylate should be dissolved in a suitable organic solvent (e.g., methanol or acetonitrile) and filtered through a 0.45 µm filter before injection.
Stability and Degradation
The stability of octadecyl salicylate is a critical consideration in formulation development. As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield salicylic acid and octadecyl alcohol. The rate of degradation is influenced by temperature, pH, and the presence of moisture.[12]
Salicylate-based polymers have shown that storage at lower temperatures (-12 °C and 4 °C) results in less degradation compared to storage at elevated temperatures (37 °C and 50 °C).[12] Storing under an inert atmosphere, such as nitrogen, can also slightly reduce polymer degradation.[12] While this data is for a polymer, the general principles of ester stability suggest that similar precautions would be beneficial for octadecyl salicylate. Choline salicylate, another salicylate derivative, has been found to be photolabile in solution, indicating that protection from light may be necessary for formulations containing octadecyl salicylate.[11]
Safety and Toxicology
The safety of salicylates in cosmetic products has been reviewed, and they are generally considered safe for use when formulated to be non-irritating.[13][14] However, like other salicylates, there is a potential for skin irritation, especially at high concentrations.[15] It is also important to consider that salicylates can enhance the percutaneous penetration of other agents.[16][17]
Acute toxicity studies in rats have shown that many salicylates, including those with long alkyl chains, have a low acute dermal toxicity, with LD50 values greater than 2 g/kg.[16][17]
Applications
The primary applications of octadecyl salicylate are in the cosmetic and pharmaceutical industries, where it functions as:
-
Skin-Conditioning Agent: Its emollient properties help to soften and smooth the skin.[18]
-
Solvent: Its lipophilic nature allows it to dissolve other oil-soluble ingredients in a formulation.[19]
-
UV Filter Support: While not a primary sunscreen agent, it can be used in conjunction with other UV filters to enhance the overall sun protection factor (SPF) of a product.[20][21]
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